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molecular formula C27H37N3O6 B609750 Onalespib lactate CAS No. 1019889-35-0

Onalespib lactate

Cat. No. B609750
M. Wt: 499.6 g/mol
InChI Key: VYRWEWHOAMGLLW-WNQIDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653084B2

Procedure details

The product of Step 12 (646 g, 1.58 mol) was dissolved in ethanol (5.17 L) and the solution filtered. A solution of L-lactic acid (142 g, 1.58 mol) dissolved in ethanol (2.59 L) was filtered and added to the solution of the filtered solution (above) and then to the mixture was added EtOAc (7.75 L). The suspension was stirred at RT for 12 h and then cooled to 5° C. for a further 2 h. The solid which had formed was removed by filtration, washed with EtOAc (2×2.58 L) and heptane (2×1.94 L) and dried to constant weight at 35° C. giving the title compound (581 g, 74% yield).
Quantity
646 g
Type
reactant
Reaction Step One
Quantity
5.17 L
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
2.59 L
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([CH:9]([CH3:11])[CH3:10])=[CH:4][C:3]=1[C:12]([N:14]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[C:19]([CH2:23][N:24]3[CH2:29][CH2:28][N:27]([CH3:30])[CH2:26][CH2:25]3)[CH:20]=2)[CH2:15]1)=[O:13].[C:31]([OH:36])(=[O:35])[C@H:32]([CH3:34])[OH:33]>C(O)C>[C:31]([OH:36])(=[O:35])[C@H:32]([CH3:34])[OH:33].[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([CH:9]([CH3:10])[CH3:11])=[CH:4][C:3]=1[C:12]([N:14]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[C:19]([CH2:23][N:24]3[CH2:29][CH2:28][N:27]([CH3:30])[CH2:26][CH2:25]3)[CH:20]=2)[CH2:15]1)=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
646 g
Type
reactant
Smiles
OC1=C(C=C(C(=C1)O)C(C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
Name
Quantity
5.17 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Name
Quantity
2.59 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution filtered
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
added to the solution of the filtered solution (above)
ADDITION
Type
ADDITION
Details
to the mixture was added EtOAc (7.75 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid which had formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with EtOAc (2×2.58 L) and heptane (2×1.94 L)
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 35° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C([C@@H](O)C)(=O)O.OC1=C(C=C(C(=C1)O)C(C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 581 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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